Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-
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Overview
Description
Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- is a complex organic compound with the molecular formula C23H26N2O2 and a molecular weight of 362.46474 . This compound is notable for its intricate structure, which includes a benzene ring, a propanoic acid group, and a cyclopentyl group with an amino substituent.
Preparation Methods
The synthesis of Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- involves multiple steps, typically starting with the preparation of the cyclopentyl group and the benzene ring separately. These components are then combined under specific reaction conditions to form the final compound. Industrial production methods often involve the use of catalysts and high-pressure reactors to ensure high yield and purity .
Chemical Reactions Analysis
Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- stands out due to its unique structural features and diverse range of applications. Similar compounds include:
Benzenepropanoic acid derivatives: These compounds share the benzenepropanoic acid backbone but differ in their substituents.
Cyclopentyl amines: These compounds have a cyclopentyl group with an amino substituent but lack the benzenepropanoic acid moiety.
This detailed overview provides a comprehensive understanding of Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- and its significance in various fields of research and industry
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-[4-[3-[1-(3-cyanophenyl)ethylamino]cyclopentyl]phenyl]propanoic acid |
InChI |
InChI=1S/C23H26N2O2/c1-16(20-4-2-3-18(13-20)15-24)25-22-11-10-21(14-22)19-8-5-17(6-9-19)7-12-23(26)27/h2-6,8-9,13,16,21-22,25H,7,10-12,14H2,1H3,(H,26,27) |
InChI Key |
AHRAQLXLTXRFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC2CCC(C2)C3=CC=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
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